molecular formula C21H27N3O2 B2990686 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile CAS No. 51054-44-5

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

Cat. No.: B2990686
CAS No.: 51054-44-5
M. Wt: 353.466
InChI Key: CDFXHDABQJDUAK-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a sophisticated chemical entity designed for pharmaceutical and biological research, specifically as an inhibitor of phosphodiesterase (PDE) isoenzymes . This compound belongs to a class of pyrimido[6,1-a]isoquinolin-4-one derivatives that have been extensively studied for their potential therapeutic applications. The core structure is characterized by a tetrahydroisoquinoline system fused with a pyrimidine ring, which is critical for its biological activity. The specific substitution pattern, featuring a cyclohexyl group and a carbonitrile moiety, is engineered to optimize the molecule's binding affinity and selectivity towards its molecular targets. The primary research value of this compound lies in its dual inhibitory activity against PDE3 and PDE4 isoenzymes . By raising intracellular levels of cyclic AMP (cAMP) in target cells, it promotes relaxation of bronchial smooth muscle (a PDE3-mediated effect) and suppresses the release of inflammatory mediators from immune cells (a PDE4-mediated effect) . This dual mechanism of action makes it a valuable tool for investigating novel treatment pathways for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), offering the potential for a combined bronchodilator and anti-inflammatory effect in a single molecule . Its utility extends to basic biochemical research aimed at understanding cAMP-mediated signaling pathways in various cell types. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFXHDABQJDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be performed using strong nucleophiles, such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further purified and characterized using various analytical techniques.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound has been investigated for its medicinal properties, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity has made it a subject of interest in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile exerts its effects involves the interaction with specific molecular targets. It is believed to bind to certain receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but the compound's ability to influence neurotransmitter systems is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Physical Property Comparison
Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR)
3-Cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile (Target) Cyclohexyl (3), OMe (9,10), CN (1) Data not provided Anticipated CN IR ~2190 cm⁻¹; cyclohexyl δ ~1.0–2.5 ppm
6-Amino-9,10-dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]isoquinoline-7-carbonitrile (3f) NH₂ (6), Me (3,3), CN (7) 252–253 IR: 3355 (NH), 2185 (CN); NMR: δ 1.07 (s, 6H, Me)
4-Imino-9,10-dimethoxy-3-(4-toluenesulfonyl)-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (15d) Tosyl (3), OMe (9,10), CN (1) 256 IR: 2199 (CN), 3320 (NH); NMR: δ 2.46 (s, 3H, CH₃)
3-Benzoyl-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (15e) Benzoyl (3), OMe (9,10), CN (1) 210 IR: 1651 (CO), 2206 (CN); NMR: δ 7.50–7.66 (Ar-H)

Key Observations :

  • Cyclohexyl vs.
  • Electron-Withdrawing Effects : Tosyl (15d) and benzoyl (15e) groups introduce strong electron-withdrawing effects, altering electronic properties compared to the electron-neutral cyclohexyl group in the target .
  • Amino vs. Carbonitrile: The amino group in 3f contributes to hydrogen bonding, whereas the carbonitrile in the target may enhance dipole interactions .

Key Observations :

  • The target likely follows a Michael addition-cyclization pathway (similar to pyrido[2,1-a]isoquinolines in ), but with cyclohexyl acetonitrile as the nucleophile.

Biological Activity

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. Its unique structure and potential biological activities have garnered attention in scientific research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

C21H27N3O2\text{C}_{21}\text{H}_{27}\text{N}_{3}\text{O}_{2}

IUPAC Name

  • 3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile

Molecular Characteristics

PropertyValue
Molecular Weight351.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile exhibits notable antimicrobial activity. In a study assessing various derivatives of isoquinoline compounds, it was found to inhibit the growth of several bacterial strains effectively. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein production.

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly regarding its effects on neurotransmitter modulation. It has been investigated for its potential use in treating neurological disorders due to its ability to interact with serotonin and dopamine receptors.

Case Study: Neurotransmitter Modulation

In a controlled study involving animal models, administration of the compound resulted in significant changes in serotonin levels, suggesting potential applications in treating depression and anxiety disorders. The results indicated an increase in serotonin reuptake inhibition comparable to established antidepressants.

Antineoplastic Activity

Preliminary studies have suggested that this compound may possess antineoplastic properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were promising compared to existing chemotherapeutic agents.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HT-29 (Colon)12.8

Enzyme Inhibition

The compound is also known to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of tyrosinase activity, which is crucial for melanin production.

Tyrosinase Inhibition Study

In B16F10 melanoma cells:

  • IC50 for tyrosinase inhibition: 5.21 ± 0.86 µM
    This indicates that the compound could be useful in skin-related applications or treatments for hyperpigmentation disorders.

Synthesis and Production

The synthesis of 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile typically involves multi-step reactions starting from simpler isoquinoline precursors. A common method employed is the Biltz synthesis which utilizes acidic conditions for cyclization.

Synthetic Route Overview

  • Starting Material : Isoquinoline derivative.
  • Reagents : Strong acids (e.g., hydrochloric acid), methanol.
  • Conditions : High temperature and pressure.
  • Yield Optimization : Continuous flow chemistry techniques are recommended for improved yield and purity.

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrimido[6,1-a]isoquinoline core of this compound?

The core structure can be synthesized via cyclocondensation reactions. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives react with arylidenemalononitriles in acetonitrile under piperidine catalysis to form the pyrimido[6,1-a]isoquinoline scaffold. Key steps include optimizing reaction time (3–8 hours) and solvent polarity to improve yields (e.g., 60–79%) . Alternative routes involve iminoether-mediated annulation with ethoxycarbonylmethyl-substituted isoquinolines, followed by hydrolysis or decarboxylation to stabilize the fused ring system .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2180–2190 cm⁻¹ and carbonyl (C=O) bands at ~1647–1730 cm⁻¹ in intermediates or derivatives .
  • ¹H/¹³C NMR : Key signals include:
    • Isoquinoline protons at δ 2.91–4.4 ppm (multiplet, J = 7 Hz) .
    • Methoxy groups as singlets at δ 3.83–4.14 ppm .
    • Aromatic protons in the range δ 6.75–8.91 ppm, with splitting patterns dependent on substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 542–544) and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) confirm molecular weight and functional groups .

Q. What experimental design principles optimize reaction yields during synthesis?

  • Catalyst Selection : Piperidine in acetonitrile enhances cyclocondensation efficiency by deprotonating intermediates .
  • Temperature Control : Reflux conditions (e.g., ethanol at 78°C) improve solubility and reaction kinetics for annulation steps .
  • Purification : Crystallization from acetic acid or DMF removes byproducts (e.g., unreacted diethyloxalate) and increases purity (>70% yield) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s electronic and steric properties?

The cyclohexyl group introduces steric hindrance, which can be quantified via computational modeling (e.g., DFT calculations) to assess conformational flexibility. Electronically, it is electron-donating, stabilizing adjacent nitrile or methoxy groups. Comparative studies with phenyl or benzyl analogs (e.g., 9,10-dimethoxy-2-phenyl derivatives) reveal reduced reactivity in nucleophilic substitutions due to steric shielding .

Q. What strategies resolve contradictions in pharmacological data (e.g., PDE4 inhibition vs. cytotoxicity)?

  • Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 μM) to identify therapeutic windows. For example, RPL554 (a structurally similar PDE4 inhibitor) shows bronchodilatory effects at 1 μM but cytotoxicity at >50 μM .
  • Selectivity Screening : Use kinase or receptor panels to differentiate off-target effects. Methoxy groups at positions 9 and 10 enhance PDE4 binding affinity but may interact with adenosine receptors .

Q. How can base-catalyzed C–N bond cleavage (e.g., NaH in DMF) inform stability studies?

Heating with sodium hydride in polar aprotic solvents induces selective cleavage of non-basic N-atoms in the pyrimidine ring, producing arylvinyl-substituted heterocycles. Monitor reaction progress via TLC and quench with HCl to isolate degradation products. This method identifies labile bonds for formulation stability testing .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for annulation or hydrolysis steps. For example, iminoether reactions with isoquinolines show lower activation energies (~25 kcal/mol) compared to alternative pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for functionalizing the tetrahydroisoquinoline core .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
IR (KBr)2182 cm⁻¹ (C≡N), 1730 cm⁻¹ (C=O)
¹H NMR (CDCl₃)δ 3.90–4.14 (OCH₃), δ 5.44 (pyridine-H)
¹³C NMRδ 78.53 (C≡N), δ 152.64 (aromatic C-O)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (piperidine)5–10 mol%+15–20%
Temperature78–100°C (reflux)+25%
SolventAcetonitrile or DMF+10–30%

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